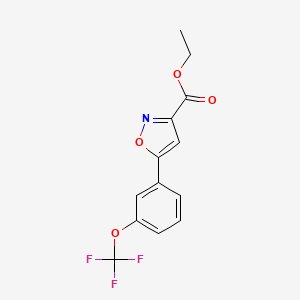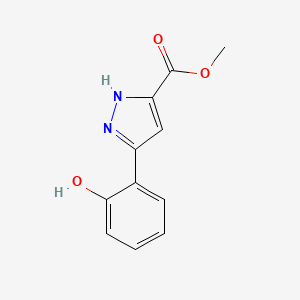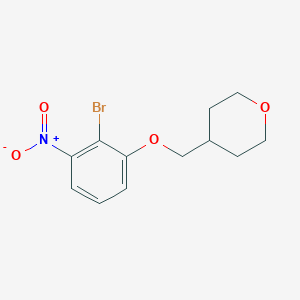![molecular formula C17H14N2O3 B13720351 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol CAS No. 774538-71-5](/img/structure/B13720351.png)
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an amino group, a nitro group, and a naphthalen-1-ol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol typically involves a multi-step process:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the naphthalen-1-ol moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitrophenol: Similar structure but lacks the naphthalen-1-ol moiety.
3-Nitro-4-aminophenol: Similar functional groups but different arrangement on the aromatic ring.
2-Naphthol: Contains the naphthalen-1-ol moiety but lacks the amino and nitro groups.
Uniqueness
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
774538-71-5 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O3/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,18H2 |
InChI Key |
JDSGKWNUQQREKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


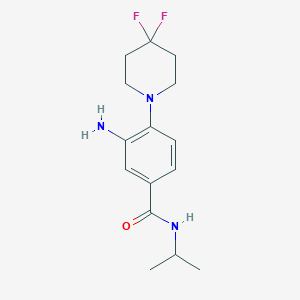
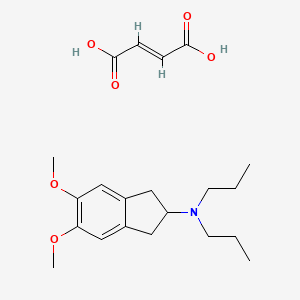
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
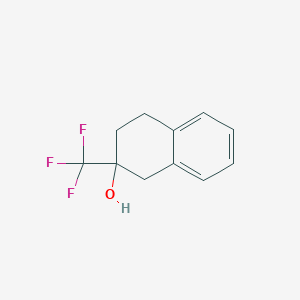
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
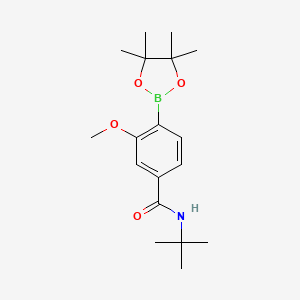

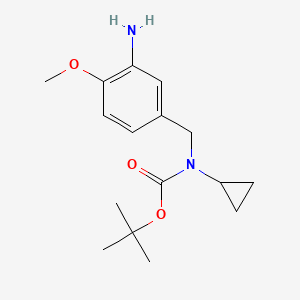
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
